1-[(5-Phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one
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Overview
Description
1-[(5-Phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one is a heterocyclic compound that features a 1,2,4-oxadiazole ring fused with a pyrrolidin-2-one moiety. The presence of the 1,2,4-oxadiazole ring is notable for its bioisosteric properties, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient formation of the oxadiazole ring without the need for protective groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxadiazole ring or the pyrrolidin-2-one moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reagents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
1-[(5-Phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-[(5-Phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can mimic the structure of natural substrates, allowing it to inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in their substituents, leading to variations in their biological activity and applications.
Pyrrolidin-2-one Derivatives: Compounds with the pyrrolidin-2-one moiety but different substituents can have different pharmacological properties.
Uniqueness: 1-[(5-Phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one is unique due to the combination of the oxadiazole ring and the pyrrolidin-2-one moiety. This combination provides a distinct set of properties that can be exploited in various scientific and industrial applications .
Properties
IUPAC Name |
1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c17-12-7-4-8-16(12)9-11-14-13(18-15-11)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJVLZNNAUWVGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=NOC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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